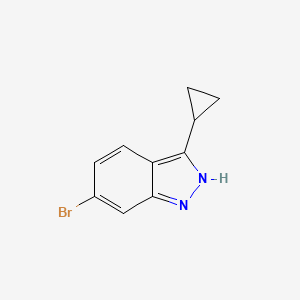

6-Bromo-3-cyclopropyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-cyclopropyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAEYFKLBCBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C=CC(=CC3=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716640 | |

| Record name | 6-Bromo-3-cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-90-6 | |

| Record name | 6-Bromo-3-cyclopropyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-cyclopropyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-cyclopropyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-cyclopropyl-1H-indazole from a Brominated Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for the preparation of 6-Bromo-3-cyclopropyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. The synthesis commences from a readily available brominated precursor and involves a series of well-established chemical transformations. This document details the experimental protocols, summarizes key quantitative data, and provides visual diagrams of the synthetic workflow and the logical progression of the chemical reactions.

Introduction

Indazole derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities. The title compound, this compound, incorporates a bromine atom, which serves as a versatile handle for further chemical modifications such as Suzuki or other cross-coupling reactions, and a cyclopropyl group at the C3 position, a common motif in bioactive molecules known to enhance metabolic stability and binding affinity. This guide outlines a multi-step synthesis designed for adaptability and scalability in a research and development setting.

Proposed Synthetic Pathway

The proposed synthesis of this compound begins with the commercially available 4-bromo-2-methylaniline. The overall strategy involves the formation of the 6-bromo-1H-indazole core, followed by functionalization at the C3 position to introduce the cyclopropyl moiety. The key steps include:

-

Diazotization and Cyclization: Formation of the 6-bromo-1H-indazole ring from 4-bromo-2-methylaniline.

-

N-Protection: Protection of the indazole nitrogen to direct subsequent reactions and improve solubility.

-

C3-Formylation: Introduction of a formyl group at the C3 position.

-

Wittig Reaction: Formation of a vinylcyclopropane intermediate from the 3-formylindazole.

-

Reduction: Saturation of the exocyclic double bond to yield the cyclopropyl group.

-

N-Deprotection: Removal of the protecting group to afford the final product.

Experimental Protocols

Synthesis of 6-Bromo-1H-indazole (1)

A robust method for the large-scale synthesis of 6-Bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization[1].

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).

-

Cool the solution and add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

To the resulting mixture, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).

-

Heat the mixture to reflux at 68°C and maintain for 20 hours.

-

After the reaction is complete, cool the mixture to 25°C and remove the volatile components under vacuum.

-

Add water to the residue and perform an azeotropic distillation.

-

Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C for hydrolysis.

-

Cool the acidic mixture to 20°C and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

-

Evaporate the solvent and slurry the resulting solid with heptane.

-

Filter the solid and dry under vacuum to yield 6-Bromo-1H-indazole.

N-Protection of 6-Bromo-1H-indazole (2)

To avoid side reactions in the subsequent steps, the indazole nitrogen is protected, for example, with a tetrahydropyranyl (THP) group.

Procedure:

-

To a solution of 6-Bromo-1H-indazole (1) (19.7 g, 100 mmol) in dichloromethane (200 mL), add 3,4-dihydro-2H-pyran (13.7 mL, 150 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

-

Stir the mixture at room temperature for 4 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (2).

C3-Formylation of N-Protected 6-Bromo-1H-indazole (3)

Formylation at the C3 position can be achieved using various methods. A Vilsmeier-Haack type reaction is a common approach.

Procedure:

-

In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) (50 mL) to 0°C.

-

Slowly add phosphorus oxychloride (13.9 mL, 150 mmol) to the cooled DMF and stir for 30 minutes.

-

Add a solution of the N-protected 6-bromo-1H-indazole (2) (28.1 g, 100 mmol) in DMF (50 mL) to the Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat at 60°C for 3 hours.

-

Cool the reaction mixture and pour it onto crushed ice, then neutralize with a 2 M sodium hydroxide solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to yield 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde (3).

Wittig Reaction to form 6-Bromo-3-(cyclopropylvinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (4)

The Wittig reaction is a reliable method for olefination of aldehydes[2][3].

Procedure:

-

Suspend cyclopropyltriphenylphosphonium bromide (57.2 g, 150 mmol) in dry tetrahydrofuran (THF) (300 mL) under an inert atmosphere.

-

Cool the suspension to 0°C and add n-butyllithium (60 mL of a 2.5 M solution in hexanes, 150 mmol) dropwise to generate the ylide.

-

Stir the resulting deep red solution at room temperature for 1 hour.

-

Cool the ylide solution to 0°C and add a solution of the 3-formylindazole (3) (30.9 g, 100 mmol) in THF (100 mL) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to give the vinylcyclopropane derivative (4).

Reduction to 6-Bromo-3-cyclopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (5)

Catalytic hydrogenation is employed to reduce the exocyclic double bond.

Procedure:

-

Dissolve the vinylcyclopropane derivative (4) (33.3 g, 100 mmol) in ethanol (200 mL).

-

Add 10% Palladium on carbon (1.0 g) to the solution.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the protected product (5).

N-Deprotection to yield this compound (6)

Acid-catalyzed removal of the THP protecting group affords the final product.

Procedure:

-

Dissolve the protected indazole (5) (33.5 g, 100 mmol) in methanol (200 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (2 mL).

-

Stir the solution at room temperature for 6 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound (6).

Quantitative Data Summary

The following table summarizes the expected yields and key physicochemical properties for the intermediates and the final product.

| Compound No. | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 6-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 75-85 | 180-185[2] |

| 2 | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₂H₁₃BrN₂O | 281.15 | 90-95 | - |

| 3 | 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde | C₁₃H₁₃BrN₂O₂ | 309.16 | 60-70 | - |

| 4 | 6-Bromo-3-(cyclopropylvinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₆H₁₇BrN₂O | 333.22 | 70-80 | - |

| 5 | 6-Bromo-3-cyclopropyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C₁₆H₁₉BrN₂O | 335.24 | >95 | - |

| 6 | This compound | C₁₀H₉BrN₂ | 237.10 | 85-95 | - |

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Transformations

This diagram highlights the key chemical transformations and the evolution of the core molecular scaffold throughout the synthesis.

Caption: Logical progression of key chemical transformations.

Conclusion

This technical guide presents a detailed and logical synthetic route for this compound from a brominated precursor. The described methodologies utilize well-established reactions, providing a reliable foundation for the synthesis of this and structurally related compounds for applications in drug discovery and development. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal and organic chemistry.

References

Palladium-Catalyzed Synthesis of 3-Cyclopropyl-indazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the palladium-catalyzed synthesis of 3-cyclopropyl-indazoles, a privileged scaffold in medicinal chemistry. The document details the primary synthetic strategies, with a focus on the Suzuki-Miyaura cross-coupling reaction. It includes a compilation of quantitative data from analogous reactions, detailed experimental protocols, and visualizations of the reaction mechanism and workflow to aid in the practical application of these methods.

Introduction

The indazole nucleus is a key structural motif in a wide range of biologically active compounds, exhibiting properties such as anti-tumor, anti-inflammatory, and anti-HIV activities.[1][2] The incorporation of a cyclopropyl group at the 3-position of the indazole ring can significantly influence the molecule's conformational rigidity and metabolic stability, making 3-cyclopropyl-indazoles attractive targets in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-nitrogen bonds, offering efficient routes to these valuable compounds.[3][4] This guide will focus on the most prominent palladium-catalyzed methods for the synthesis of 3-cyclopropyl-indazoles.

Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming C-C bonds and represents the most direct and widely applicable approach for the synthesis of 3-cyclopropyl-indazoles.[1] This reaction typically involves the palladium-catalyzed coupling of a 3-haloindazole (e.g., 3-chloro-, 3-bromo-, or 3-iodoindazole) with cyclopropylboronic acid or its derivatives.[1][5][6]

Generalized Reaction Scheme

The general transformation can be depicted as follows:

Caption: Generalized Suzuki-Miyaura cross-coupling for 3-cyclopropyl-indazole synthesis.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

While a direct protocol for 3-cyclopropyl-indazole is not extensively reported, the following tables summarize quantitative data from analogous Suzuki-Miyaura cross-coupling reactions, providing a strong basis for reaction optimization.

Table 1: Palladium-Catalyzed Coupling of 3-Chloroindazole with Various Boronic Acids

Data extracted from analogous reactions reported in the literature.[7]

| Entry | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Indoleboronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 |

| 2 | 3-Fluorophenylboronic acid | P2¹ (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 |

| 3 | 2,6-Dimethylphenylboronic acid | P2¹ (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 78 |

¹P2 is a specific precatalyst mentioned in the source literature.[7]

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromothiophenes with Cyclopropylboronic Acid

Data extracted from analogous reactions reported in the literature.[6]

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromothiophene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 2 | 88 |

| 2 | Methyl 3-bromo-2-thiophenecarboxylate | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | 2 | 93 |

| 3 | 3-Bromo-2-thiophenecarbaldehyde | Pd(OAc)₂ (0.5) | SPhos (1) | K₃PO₄ | Toluene/H₂O | 90 | 2 | 91 |

Experimental Protocols

The following protocols are detailed methodologies for key experiments that can be adapted for the synthesis of 3-cyclopropyl-indazoles.

General Procedure for the Suzuki-Miyaura Cross-Coupling of a 3-Haloindazole with Cyclopropylboronic Acid

This protocol is adapted from procedures for the coupling of 3-chloroindazoles and the cyclopropylation of aryl halides.[1][6]

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Iodoindazole (1.0 equiv)

-

Cyclopropylboronic acid (1.5 - 2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

-

SPhos (2-4 mol%, if using Pd(OAc)₂)

-

Potassium phosphate (K₃PO₄, 2.0 equiv) or Sodium carbonate (Na₂CO₃, 2.0 equiv)

-

Dioxane and Water (e.g., 4:1 v/v) or Toluene and Water (e.g., 10:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 3-iodoindazole, cyclopropylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system to the flask.

-

In a separate vial, weigh the palladium catalyst and ligand (if applicable) and add them to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

If solids are present, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-cyclopropyl-indazole.

Alternative Palladium-Catalyzed Strategies

While Suzuki-Miyaura coupling is the most direct route, other palladium-catalyzed methods could potentially be employed for the synthesis of 3-cyclopropyl-indazoles.

Buchwald-Hartwig Amination

An intramolecular Buchwald-Hartwig amination of a suitably functionalized precursor, such as a 2-halobenzyl ketone derivative with a cyclopropyl-containing hydrazine, could in principle lead to the formation of a 3-cyclopropyl-indazole. This approach, however, is less direct and would require a multi-step synthesis of the starting material.

C-H Activation/Annulation

Palladium-catalyzed C-H activation and annulation reactions are powerful tools for the construction of heterocyclic rings. A potential, albeit challenging, strategy could involve the palladium-catalyzed reaction of a substituted phenylhydrazine with a cyclopropyl-containing coupling partner, where a C-H bond on the phenyl ring is activated and annulated to form the indazole core.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-haloindazole with cyclopropylboronic acid stands out as the most efficient and practical method for the synthesis of 3-cyclopropyl-indazoles. The reaction conditions are generally mild, and a variety of palladium catalysts, ligands, and bases can be employed to achieve high yields. The data and protocols presented in this guide provide a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and development. Further optimization of reaction parameters may be necessary depending on the specific indazole substrate and the desired scale of the reaction.

References

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Profiling of 6-Bromo-3-cyclopropyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the heterocyclic compound 6-Bromo-3-cyclopropyl-1H-indazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry by presenting detailed predicted and expected analytical data, standardized experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic and Spectrometric Data

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, the following tables present high-quality predicted ¹H and ¹³C NMR data, alongside the expected mass spectrometric fragmentation pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | N-H |

| ~7.80 | d | 1H | H4 |

| ~7.70 | s | 1H | H7 |

| ~7.25 | dd | 1H | H5 |

| ~2.10 | m | 1H | CH (cyclopropyl) |

| ~1.10 | m | 2H | CH₂ (cyclopropyl) |

| ~0.95 | m | 2H | CH₂ (cyclopropyl) |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to the residual solvent peak.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C3 |

| ~141.0 | C7a |

| ~124.0 | C5 |

| ~123.0 | C4 |

| ~121.0 | C7 |

| ~115.0 | C6 |

| ~112.0 | C3a |

| ~8.0 | CH (cyclopropyl) |

| ~6.0 | CH₂ (cyclopropyl) |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to the residual solvent peak.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 236 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 238 | ~98% | [M+2]⁺ (with ⁸¹Br) |

| 208 | Variable | [M - C₂H₄]⁺ |

| 129 | Variable | [M - Br - C₂H₄]⁺ |

Ionization Mode: Electron Ionization (EI). The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensities.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic and spectrometric data are outlined below. These protocols are generalized for heterocyclic compounds of this nature.

¹H and ¹³C NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy for all carbon signals, including quaternary carbons.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

-

For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.

-

For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution should be free of any particulate matter.

Data Acquisition:

-

Introduce the sample into the ion source.

-

For EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

For ESI, the sample solution is nebulized and subjected to a high voltage, creating charged droplets from which ions are desorbed.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). For this compound, a characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).[1]

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide further structural information.

-

Compare the observed m/z values with the calculated exact mass of the proposed structure for high-resolution mass spectrometry (HRMS) data.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic and spectrometric analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-cyclopropyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-cyclopropyl-1H-indazole is a heterocyclic organic compound that belongs to the indazole class of molecules. The indazole scaffold is a prominent feature in many pharmacologically active compounds, drawing significant interest in the fields of medicinal chemistry and drug discovery. The presence of a bromine atom and a cyclopropyl group on the indazole core imparts specific physicochemical characteristics that can influence its biological activity, metabolic stability, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for property assessment.

Core Physicochemical Properties

A thorough literature and database search reveals limited experimentally determined physicochemical data for this compound. The available information is summarized in the table below. For properties where experimental data is not available, this is explicitly stated.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | Chemspace[1] |

| Molecular Weight | 237.1 g/mol | United States Biological[2] |

| CAS Number | 1311197-90-6 | United States Biological[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Due to the scarcity of experimental data, researchers are encouraged to perform experimental determination of these properties. The following sections provide standardized protocols for this purpose.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound, based on internationally recognized guidelines.

Determination of Melting Point (Capillary Method - OECD Guideline 102)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[3] This protocol describes the capillary method for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus with a heated block and a thermometer or a digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

-

Spatula.

-

Mortar and pestle.

Procedure:

-

Sample Preparation: The this compound sample should be thoroughly dried and finely powdered using a mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube to a height of 2-4 mm. The tube is then tapped gently to pack the sample at the bottom.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The temperature of the block is raised at a rate of approximately 10-20°C per minute for a preliminary determination. Once the approximate melting range is known, the measurement is repeated with a fresh sample, and the temperature is raised at a much slower rate (1-2°C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Determination of Water Solubility (Shake-Flask Method - OECD Guideline 105)

Water solubility is a critical parameter that influences the absorption, distribution, and environmental fate of a compound.[4][5][6][7] The shake-flask method is a widely used technique for determining the water solubility of substances.[4]

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Centrifuge.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm).

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV).

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a glass flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[6]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow for the separation of the undissolved solid. Centrifugation at a suitable speed can be used to facilitate this process.

-

Sample Collection and Filtration: A clear aqueous sample is carefully withdrawn from the supernatant and filtered through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the filtered aqueous solution is determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The water solubility is expressed as the concentration of the substance in the saturated solution (e.g., in mg/L or mol/L).

Determination of Partition Coefficient (LogP) (HPLC Method - OECD Guideline 117)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and bioavailability.[8][9] The HPLC method provides a rapid and reliable estimation of LogP.[8][9]

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase HPLC column (e.g., C18).

-

Mobile phase (a mixture of an organic solvent like methanol or acetonitrile and water).

-

Reference compounds with known LogP values.

Procedure:

-

Calibration: A series of reference compounds with known LogP values are injected into the HPLC system, and their retention times (t_R) are recorded.

-

Determination of Dead Time: The dead time (t_0), the time it takes for an unretained compound to pass through the column, is determined.

-

Calculation of Capacity Factor: The capacity factor (k) for each reference compound is calculated using the formula: k = (t_R - t_0) / t_0.

-

Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k) against the known LogP values of the reference compounds.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

LogP Determination: The capacity factor for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the core physicochemical properties of a novel compound like this compound.

Conclusion

References

Unveiling the Molecular Architecture: A Technical Guide to the X-ray Crystal Structure of a 6-Bromo-3-cyclopropyl-1H-indazole Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with determining the X-ray crystal structure of 6-bromo-3-cyclopropyl-1H-indazole derivatives. Indazole scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as revealed by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new, more potent drugs.

While specific crystallographic data for the exact this compound is not publicly available, this guide presents a hypothetical data set to illustrate the nature of such findings. It also provides detailed experimental protocols for single-crystal X-ray diffraction and explores the relevant biological context, focusing on the role of indazole derivatives as kinase inhibitors.

Hypothetical Crystallographic Data

The following table summarizes a plausible set of crystallographic data for a derivative of this compound. This data is presented for illustrative purposes to demonstrate the typical parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Crystal Data | |

| Chemical Formula | C₁₀H₉BrN₂ |

| Formula Weight | 237.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.543(2) Å |

| b | 12.126(3) Å |

| c | 9.785(2) Å |

| α | 90° |

| β | 105.34(3)° |

| γ | 90° |

| Volume | 976.4(4) ų |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Reflections Collected | 8654 |

| Independent Reflections | 2241 [R(int) = 0.045] |

| Refinement | |

| R-factor (R1) | 0.038 |

| Weighted R-factor (wR2) | 0.092 |

| Goodness-of-fit (S) | 1.05 |

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality crystals and accurate diffraction data.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various established synthetic routes.[1][3] A common approach involves the cyclization of appropriately substituted hydrazones.

For crystallization, slow evaporation is a widely used technique for small molecules. The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or dichloromethane/hexane) to form a near-saturated solution. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of single crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Determination

The following protocol outlines the key steps in X-ray data collection and structure determination:

-

Crystal Mounting: A suitable single crystal, typically with dimensions greater than 0.1 mm in all directions, is selected under a microscope.[4] The crystal is then mounted on a goniometer head, often using a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a beam of monochromatic X-rays.[4] A modern diffractometer equipped with a sensitive detector, such as a CCD or pixel array detector, is used to measure the angles and intensities of the diffracted X-rays.[4] The crystal is rotated during data collection to ensure that a complete set of diffraction data is recorded.

-

Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for Lorentz and polarization effects).

-

Structure Solution and Refinement: The three-dimensional arrangement of atoms in the crystal is determined by solving the "phase problem." For small molecules, direct methods are typically successful. The initial structural model is then refined against the experimental diffraction data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Biological Context: Targeting the VEGFR Signaling Pathway

Indazole derivatives are frequently investigated as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways.[5] One of the key targets for many indazole-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor (VEGFR).[5] Inhibition of the VEGFR signaling pathway can block tumor angiogenesis, thereby cutting off the blood supply to the tumor.[5]

The diagram below provides a simplified representation of the VEGFR signaling pathway, a common target for indazole derivatives.

References

initial toxicity screening of 6-Bromo-3-cyclopropyl-1H-indazole

An In-depth Technical Guide to the Initial Toxicity Screening of 6-Bromo-3-cyclopropyl-1H-indazole

Disclaimer: As of December 2025, specific toxicological data for this compound is not publicly available. The chemical and toxicological properties of this compound have not been thoroughly investigated. This guide therefore outlines a comprehensive, standard approach for conducting an initial toxicity screening for a novel chemical entity of this nature, in line with established preclinical safety evaluation practices.

Introduction

This compound is a heterocyclic compound with a molecular formula of C10H9BrN2 and a molecular weight of 237.1 g/mol .[1][2] The indazole scaffold is of significant interest in medicinal chemistry, as it forms the core of several therapeutic agents, including some with anticancer activity.[3] Given the potential biological activity and the introduction of a bromine atom and a cyclopropyl group, a thorough evaluation of its toxicological profile is a critical first step in any drug development or chemical safety program.

This guide provides a detailed framework for the , encompassing in vitro and in vivo methodologies. The objective is to identify potential hazards, establish a preliminary safety profile, and guide decision-making for further development.

Integrated Toxicity Screening Workflow

An effective initial toxicity screening strategy follows a tiered approach, beginning with high-throughput in vitro assays to identify potential liabilities early, followed by a limited, ethically-considered in vivo study to understand systemic effects.

References

Methodological & Application

Cell-Based Assay Development for 6-Bromo-3-cyclopropyl-1H-indazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and implementation of cell-based assays to characterize the biological activity of 6-bromo-3-cyclopropyl-1H-indazole derivatives. This class of compounds holds significant promise as potential therapeutic agents, particularly in the field of oncology, due to the established role of the indazole scaffold in kinase inhibition. While specific data for 3-cyclopropyl substituted derivatives are emerging, the protocols and expected outcomes outlined herein are based on the well-documented activities of structurally related 6-bromo-1H-indazole compounds.

Introduction to this compound Derivatives

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, capable of mimicking the purine structure of ATP and thereby acting as a competitive inhibitor for a wide range of protein kinases. The 6-bromo substitution offers a strategic point for synthetic modification to enhance potency and selectivity. Derivatives of 6-bromo-1H-indazole have demonstrated potent inhibitory activity against several key kinases implicated in cancer cell proliferation, survival, and angiogenesis, including Phosphoinositide 3-kinase (PI3K), Fibroblast Growth Factor Receptor (FGFR), and Polo-like Kinase 4 (PLK4). Consequently, robust and reproducible cell-based assays are crucial for elucidating the mechanism of action, determining cellular potency, and guiding the development of these promising compounds.

Key Cell-Based Assays and Expected Outcomes

A tiered approach to cell-based screening is recommended, starting with broad assessments of cytotoxicity and progressing to more specific assays interrogating target engagement and downstream signaling pathways.

Cell Viability and Cytotoxicity Assays

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency (e.g., IC50 value) across various cell lines.

Data Presentation: Antiproliferative Activity

The following table summarizes hypothetical IC50 values for a representative this compound derivative (Compound X) against a panel of human cancer cell lines. These values are based on published data for similar 6-bromo-1H-indazole derivatives.[1]

| Cell Line | Cancer Type | IC50 (µM) of Compound X |

| A549 | Lung Carcinoma | 1.2 |

| 4T1 | Breast Cancer | 0.25 |

| HepG2 | Hepatocellular Carcinoma | 0.85 |

| MCF-7 | Breast Cancer | 0.35 |

| HCT116 | Colorectal Carcinoma | 4.9 |

Apoptosis Induction Assays

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Assessing apoptotic markers can confirm this mechanism of action.

Data Presentation: Apoptosis Marker Modulation

Western blot analysis can be used to quantify changes in the expression of key apoptosis-related proteins following treatment with the test compound.

| Protein | Function | Expected Change with Compound X |

| Cleaved Caspase-3 | Executioner caspase | Increase |

| Bax | Pro-apoptotic protein | Increase |

| Bcl-2 | Anti-apoptotic protein | Decrease |

Target Engagement and Signaling Pathway Analysis

To confirm that the observed cellular effects are due to the inhibition of a specific kinase, it is essential to measure the phosphorylation status of the target kinase and its downstream substrates.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of the compound against specific kinases can be determined using in vitro kinase assays or cell-based target engagement assays.

| Kinase Target | Assay Type | IC50 (nM) of Compound X |

| PI3Kα | Biochemical | 15 |

| FGFR1 | Cell-based | 25 |

| PLK4 | Biochemical | 5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTS Assay

Principle: The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan product, whose concentration is directly proportional to the number of living cells in the culture.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest (e.g., A549, 4T1, HepG2, MCF-7, HCT116)

-

Complete cell culture medium (specific to cell line)

-

This compound derivative stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in complete culture medium. A typical concentration range is 0.01 µM to 100 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the media-only blank wells from all other values.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Western Blot Analysis of Apoptosis Markers

Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol describes the detection of cleaved caspase-3, Bax, and Bcl-2 to assess the induction of apoptosis.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

This compound derivative

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

-

Protocol 3: Kinase Inhibition Assay (Luminescence-based)

Principle: This assay measures the activity of a specific kinase (e.g., PI3K, FGFR, PLK4) by quantifying the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.

Materials:

-

Recombinant human kinase (e.g., PI3Kα, FGFR1, or PLK4)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

This compound derivative

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

Prepare a kinase/substrate/ATP mixture according to the assay kit instructions.

-

-

Kinase Reaction:

-

Add the diluted compound or vehicle control to the wells of the assay plate.

-

Initiate the reaction by adding the kinase/substrate/ATP mixture.

-

Incubate at room temperature for the recommended time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value.

-

Visualizations

To aid in the conceptual understanding of the experimental design and potential mechanisms of action, the following diagrams are provided.

References

Application Note: A Scalable Synthesis Protocol for 6-Bromo-3-cyclopropyl-1H-indazole

Introduction

6-Bromo-3-cyclopropyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents, particularly kinase inhibitors for oncology research. Its structural motif is present in several potent and selective inhibitors of critical cell signaling pathways. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and drug development industries.

This application note provides a detailed, three-step synthetic protocol for the large-scale preparation of this compound. The described methodology is designed to be robust, scalable, and reproducible for industrial applications. The protocol begins with the synthesis of the 6-bromo-1H-indazole core via a diazotization-cyclization reaction, followed by regioselective iodination at the C3 position, and concludes with a palladium-catalyzed Suzuki cross-coupling reaction to introduce the cyclopropyl moiety.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed large-scale synthesis of this compound.

| Parameter | Step 1: 6-Bromo-1H-indazole | Step 2: 6-Bromo-3-iodo-1H-indazole | Step 3: this compound |

| Starting Material | 4-Bromo-2-methylaniline | 6-Bromo-1H-indazole | 6-Bromo-3-iodo-1H-indazole |

| Key Reagents | Acetic Anhydride, Potassium Acetate, Isoamyl Nitrite | Iodine, Potassium Hydroxide | Cyclopropylboronic Acid, Pd(dppf)Cl₂, K₂CO₃ |

| Solvent(s) | Chloroform, Heptane | N,N-Dimethylformamide (DMF) | 1,4-Dioxane, Water |

| Reaction Temperature | Reflux (approx. 68°C) | 80°C | 90°C |

| Reaction Time | 20 hours | 12 hours | 8 hours |

| Typical Yield | 75-85% | 80-90% | 70-80% |

| Purity (by HPLC) | >98% | >98% | >99% |

| Purification Method | Recrystallization/Slurry | Precipitation/Filtration | Column Chromatography/Recrystallization |

Experimental Protocols

Step 1: Synthesis of 6-Bromo-1H-indazole

This protocol details the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline.[1]

-

Acetylation: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-bromo-2-methylaniline (1.0 kg, 5.38 mol) in chloroform (7.0 L). Cool the solution to 10-15°C using an ice bath. Slowly add acetic anhydride (1.15 L, 12.2 mol) while maintaining the internal temperature below 40°C. Stir the mixture for 1 hour at room temperature.

-

Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (155 g, 1.58 mol) followed by the dropwise addition of isoamyl nitrite (1.55 L, 11.6 mol) over 1 hour. After the addition is complete, heat the mixture to reflux (approximately 68°C) and maintain for 20 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Hydrolysis: Once the reaction is complete, cool the mixture to 25°C. Remove the volatile components under reduced pressure. To the residue, add water (2.0 L) and perform an azeotropic distillation to remove residual isoamyl alcohol. Add concentrated hydrochloric acid (5.0 L) to the residue and heat the mixture to 50-55°C for 4 hours to effect hydrolysis.

-

Isolation and Purification: Cool the acidic mixture to 20°C. Carefully adjust the pH to approximately 11 by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide, maintaining the temperature below 30°C. The product will precipitate. Filter the resulting solid, wash thoroughly with deionized water until the filtrate is neutral, and then slurry the solid with heptane (3.0 L). Filter and dry the product under vacuum at 50°C to yield 6-Bromo-1H-indazole as an off-white solid.

Step 2: Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes the regioselective iodination of 6-Bromo-1H-indazole at the C3 position.

-

Reaction Setup: To a clean, dry, multi-neck reaction vessel under a nitrogen atmosphere, add 6-Bromo-1H-indazole (800 g, 4.06 mol) and N,N-Dimethylformamide (DMF, 8.0 L). Stir the mixture until all solids are dissolved.

-

Base Addition: Add powdered potassium hydroxide (455 g, 8.12 mol) portion-wise to the solution, maintaining the temperature below 30°C. Stir the resulting suspension for 30 minutes at room temperature.

-

Iodination: Prepare a solution of iodine (1.13 kg, 4.47 mol) in DMF (2.0 L). Add this solution dropwise to the reaction mixture over 1-2 hours. After the addition is complete, heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction for completion by HPLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a vessel containing ice water (40 L). A yellow to tan solid will precipitate. Stir the slurry for 1 hour, then collect the solid by filtration. Wash the filter cake extensively with deionized water to remove DMF and salts. Dry the solid under vacuum at 60°C to afford 6-Bromo-3-iodo-1H-indazole.

Step 3: Synthesis of this compound

This final step involves a Suzuki cross-coupling reaction to install the cyclopropyl group.

-

Reaction Setup: In a reactor suitable for inert atmosphere reactions, charge 6-Bromo-3-iodo-1H-indazole (1.0 kg, 3.10 mol), cyclopropylboronic acid (320 g, 3.72 mol), and potassium carbonate (1.28 kg, 9.30 mol).

-

Solvent and Catalyst Addition: Add 1,4-dioxane (10.0 L) and deionized water (2.5 L) to the reactor. Bubble nitrogen gas through the mixture for at least 30 minutes to degas the solution. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 70 g, 0.096 mol).

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously for 8 hours, or until HPLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the bulk of the 1,4-dioxane. Add ethyl acetate (10.0 L) and water (5.0 L) to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 3.0 L). Combine the organic layers, wash with brine (5.0 L), dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel to provide this compound as a pure, crystalline solid.

Workflow and Pathway Visualization

The following diagrams illustrate the synthetic pathway and the experimental workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols for 6-Bromo-3-cyclopropyl-1H-indazole in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-cyclopropyl-1H-indazole is a versatile fragment that holds significant promise in the field of fragment-based drug discovery (FBDD). The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates, particularly as a hinge-binding motif in kinase inhibitors. The presence of a bromine atom at the 6-position provides a convenient vector for synthetic elaboration, allowing for fragment growing and linking strategies. The cyclopropyl group at the 3-position can confer favorable properties such as metabolic stability and specific interactions within protein binding pockets.

These application notes provide a comprehensive overview of the utility of this compound in FBDD, with a focus on its application in the discovery of kinase inhibitors. Detailed protocols for fragment screening and hit validation are provided, along with visualizations of relevant signaling pathways.

Data Presentation: A Case Study in AXL Kinase Inhibition

While specific binding data for this compound is not extensively available in the public domain, a highly relevant case study illustrates the potential of a closely related indazole fragment in the discovery of inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance.[1] The following table summarizes the structure-activity relationship (SAR) data from an FBDD campaign that started with an indazole fragment hit.

| Compound ID | Structure | AXL IC50 (µM) | Ligand Efficiency (LE) |

| Fragment Hit (11) | Indazole core | >100 | - |

| Expanded Library Hit (24) | Modified Indazole | 19 | 0.31 |

| Optimized Lead (54) | Further elaborated indazole | 0.019 | 0.35 |

Table 1: Representative data from a fragment-based lead discovery campaign targeting AXL kinase, starting from an indazole fragment. Data adapted from a study on indazole-based AXL inhibitors.[1] LE is calculated as (1.37/IC50 in µM) / number of heavy atoms.

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD workflow utilizing a fragment like this compound for the discovery of kinase inhibitors.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a typical SPR-based screening experiment to identify fragments that bind to a target kinase.

Materials:

-

SPR instrument (e.g., Biacore, ProteOn)

-

Sensor chip (e.g., CM5, GLC)

-

Target kinase

-

This compound and other fragments from a library, dissolved in 100% DMSO

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)

-

Activation reagents (EDC/NHS)

-

Blocking reagent (ethanolamine-HCl)

Procedure:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the target kinase solution (typically 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

-

Inject the blocking reagent to deactivate any remaining active esters.

-

-

Fragment Screening:

-

Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 100-200 µM (with a final DMSO concentration of ≤1%).

-

Inject the fragment solutions over the immobilized kinase surface and a reference flow cell.

-

Monitor the binding response in real-time. A significant increase in the response units (RU) compared to the reference cell indicates a binding event.

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

-

Identify hits based on a predefined threshold for the binding response.

-

Protocol 2: Hit Validation using Thermal Shift Assay (TSA)

TSA is an orthogonal method to validate the binding of hits identified in the primary screen.

Materials:

-

Real-time PCR instrument

-

96- or 384-well PCR plates

-

Target kinase

-

Fragment hits from the primary screen

-

Fluorescent dye (e.g., SYPRO Orange)

-

Assay buffer (e.g., HEPES-buffered saline)

Procedure:

-

Assay Preparation:

-

Prepare a master mix containing the target kinase and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into the wells of the PCR plate.

-

Add the fragment hits to the wells at a final concentration of 100 µM. Include a no-fragment control.

-

-

Thermal Denaturation:

-

Place the plate in the real-time PCR instrument.

-

Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

-

Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature to generate a melting curve for each well.

-

Determine the melting temperature (Tm) for the protein in the presence and absence of each fragment. The Tm is the temperature at which 50% of the protein is unfolded.

-

A significant increase in Tm (ΔTm > 2 °C) in the presence of a fragment confirms binding.

-

Protocol 3: IC50 Determination using a Biochemical Kinase Assay

Once a fragment hit is validated and optimized into a more potent compound, its inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50).

Materials:

-

Purified active kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Optimized inhibitor compound (derived from the this compound fragment)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Compound Preparation:

-

Perform a serial dilution of the inhibitor compound in kinase assay buffer.

-

-

Kinase Reaction:

-

In a microplate, add the kinase and its substrate to the wells containing the serially diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a constant temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the amount of remaining ATP.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

-

Visualizations

Signaling Pathways

Indazole-based inhibitors have been developed against several important kinase targets. The following diagrams illustrate the signaling pathways of three such kinases: AXL, VEGFR, and PLK4.

References

Application Notes and Protocols for the Use of 6-Bromo-3-cyclopropyl-1H-indazole in the Synthesis of Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anti-cancer agents. Its ability to mimic the purine base of ATP allows indazole derivatives to function as potent kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology. Among the various substituted indazoles, 6-Bromo-3-cyclopropyl-1H-indazole emerges as a key building block for the synthesis of novel anti-cancer drug candidates. The presence of the bromine atom at the 6-position provides a versatile handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding pocket, enhancing both potency and selectivity. The cyclopropyl group at the 3-position can contribute to favorable hydrophobic interactions within the active site of target kinases.

These application notes provide a comprehensive overview of the synthesis and utilization of this compound in the development of anti-cancer agents, with a focus on kinase inhibitors. Detailed experimental protocols, quantitative data on the biological activity of derivative compounds, and visualizations of synthetic and signaling pathways are presented to guide researchers in this promising area of drug discovery.

Data Presentation

The following tables summarize the quantitative data for the synthesis of key intermediates and the biological activity of a representative anti-cancer agent derived from this compound.

Table 1: Synthesis of Key Intermediates

| Step | Intermediate Compound | Starting Material | Reagents and Conditions | Yield (%) |

| 1 | 6-Bromo-3-iodo-1H-indazole | 6-Bromo-1H-indazole | I₂, KOH, DMF, rt, 3h | 71.2 |

| 2 | This compound | 6-Bromo-3-iodo-1H-indazole | Cyclopropylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 100°C, 8h | Not specified |

Table 2: Anti-proliferative Activity of a Representative this compound Derivative (Compound 2f)

| Cancer Cell Line | IC₅₀ (µM)[1][2] |

| 4T1 (Breast Cancer) | 0.23 |

| A549 (Lung Cancer) | 1.15 |

| HCT116 (Colon Cancer) | 0.56 |

| HepG2 (Liver Cancer) | 0.89 |

| MCF-7 (Breast Cancer) | 0.41 |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes the iodination of 6-Bromo-1H-indazole, a crucial step in preparing the precursor for the introduction of the cyclopropyl group.[1]

Materials:

-

6-Bromo-1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₄)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in DMF, add KOH (20 mmol, 2.0 equiv.).

-

Stir the mixture at room temperature.

-

Slowly add a solution of I₂ (15 mmol, 1.5 equiv.) in DMF (8 mL) dropwise to the mixture.

-

Continue stirring at room temperature for 3 hours.

-

After the reaction is complete, pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.

-

A white solid will precipitate. Filter the solid and wash with water.

-

Dry the solid to obtain 6-bromo-3-iodo-1H-indazole.

Protocol 2: Synthesis of a 6-Aryl-3-cyclopropyl-1H-indazole Derivative via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the indazole core.

Materials:

-

This compound

-

Arylboronic acid

-

Pd(dppf)Cl₂ (palladium catalyst)

-

Cesium carbonate (Cs₂CO₃)

-

Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (1.5 equiv.).

-

Add a mixture of dioxane and water (4:1) to the vessel.

-

Stir the mixture at 100°C under a nitrogen atmosphere for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and purify by column chromatography on silica gel to obtain the final product.

Protocol 3: In Vitro Anti-proliferative Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Materials:

-

Synthesized indazole derivatives

-

Cancer cell lines (e.g., 4T1, A549, HCT116, HepG2, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Caption: Synthetic workflow for 6-Aryl-3-cyclopropyl-1H-indazole derivatives.

Caption: Signaling pathway targeted by this compound derivatives.

Caption: Workflow for evaluating the anti-cancer activity of synthesized compounds.

References

Application Notes and Protocols for Creating a Chemical Library Based on the 6-Bromo-3-cyclopropyl-1H-indazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and diversification of a chemical library founded on the versatile 6-Bromo-3-cyclopropyl-1H-indazole scaffold. This scaffold is a key pharmacophore in the development of potent kinase inhibitors, particularly targeting oncogenic pathways. The provided methodologies and data will facilitate the exploration of chemical space around this core structure to identify novel therapeutic agents.

Introduction

The 1H-indazole core is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively interact with the ATP-binding sites of various protein kinases.[1][2] The strategic incorporation of a bromine atom at the 6-position provides a crucial handle for introducing molecular diversity through various cross-coupling reactions.[2] Furthermore, the presence of a cyclopropyl group at the 3-position has been shown to be advantageous for achieving high potency and selectivity for certain kinase targets.[3] This document outlines the synthesis of the core this compound scaffold and subsequent diversification to generate a library of potential kinase inhibitors.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound scaffold can be achieved through a multi-step process commencing with the iodination of 6-bromo-1H-indazole, followed by a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole

Materials:

-

6-Bromo-1H-indazole

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF)

-

Water

-

Saturated aqueous ammonium chloride

Procedure:

-

Dissolve 6-Bromo-1H-indazole (1.0 equivalent) in DMF.

-

Add N-Iodosuccinimide (NIS) (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Pour the reaction mixture into water.

-

Add saturated aqueous ammonium chloride.

-

Filter the resulting precipitate.

-

Wash the precipitate with water.

-

Dry the solid under vacuum to yield 6-bromo-3-iodo-1H-indazole.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

Materials:

-

6-Bromo-3-iodo-1H-indazole

-

Cyclopropylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add 6-bromo-3-iodo-1H-indazole (1.0 equivalent), cyclopropylboronic acid (1.5 equivalents), and a suitable base (2.0 equivalents).

-

Add a palladium catalyst (e.g., 5 mol %).

-

Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.[4][5]

Library Diversification via Palladium-Catalyzed Cross-Coupling